ZLN024 allosteric activation of AMPK alpha1beta1gamma1
ZLN024 allosteric activation of AMPK alpha1beta1gamma1
Topic: ZLN024 Allosteric Activation of AMPK
ZLN024: A Distinct Class of -Subunit Directed AMPK Allosteric Activators
Executive Summary
ZLN024 represents a pivotal shift in the pharmacological modulation of AMP-activated protein kinase (AMPK). Unlike first-generation activators like AICAR (which targets the
This guide dissects the molecular mechanism, kinetic profile, and experimental protocols required to utilize ZLN024 in metabolic research. It specifically addresses the compound's ability to bypass the
Chemical & Structural Identity
-
IUPAC Name: 2-[[2-(2-bromo-4-methylphenoxy)ethyl]thio]pyrimidine[1][9][10]
-
Molecular Weight: 325.22 g/mol [10]
-
Key Structural Feature: A pyrimidine thioether linked to a brominated phenolic ring. The bromine atom is critical for the steric fit within the allosteric pocket.
Mechanistic Deep Dive: The -Regulatory Node
The defining characteristic of ZLN024 is its binding site. While most direct activators stabilize the interaction between the kinase domain (KD) and the carbohydrate-binding module (CBM) of the
The "312–335" Regulatory Switch
Experimental mapping using truncation mutants has pinpointed the ZLN024 responsive element to a specific region on the
- (1–394): Activated by ZLN024.[1][2][3][4][5][6][7][8]
- (1–335): Activated by ZLN024.[2][3][4][5][6][7][8]
- (1–312): NOT activated.[2][3][4][6]
Conclusion: The allosteric binding site or the conformational switch resides between residues 312 and 335 of the
Protection from Dephosphorylation
ZLN024 does not merely increase
-
Mechanism: Binding of ZLN024 induces a conformational change that sterically hinders Protein Phosphatase 2C
(PP2C ) from accessing Thr-172.[3] -
Result: A sustained high-activity state that is resistant to cellular phosphatase pressure.
Mechanistic Visualization
The following diagram illustrates the distinct activation pathway of ZLN024 compared to AMP and A-769662.
Caption: ZLN024 targets the
Pharmacological Profile
ZLN024 exhibits distinct potency across AMPK isoform combinations. This data is critical for selecting the correct concentration for in vitro vs. in vivo experiments.
Isoform Selectivity & Potency
| Isoform Complex | EC50 ( | Max Activation (Fold) | Notes |
| 0.42 | 1.5x | Primary Target | |
| 0.95 | 1.7x | High homology activation | |
| 1.10 | 1.7x | Reduced potency with | |
| 0.13 | 1.6x | High potency, distinct kinetics |
Metabolic Safety
Unlike mitochondrial poisons (e.g., Metformin at high doses) or indirect activators (e.g., 2-deoxyglucose), ZLN024 does not alter the cellular ADP/ATP ratio . This confirms that activation is direct and not a secondary consequence of energy stress.
Experimental Framework
To validate ZLN024 activity in your specific model, use the following self-validating protocols.
Protocol A: In Vitro Kinase Assay (SAMS Peptide)
Objective: Quantify direct allosteric activation of recombinant
-
Reagents: Recombinant AMPK
, SAMS peptide (HMRSAMSGLHLVKRR), [ -32P]ATP, ZLN024 stock (in DMSO). -
Preparation: Dilute ZLN024 to 10x final concentration (range: 0.01
M to 10 M). -
Reaction Mix:
-
Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 0.02% Brij-35, 5 mM MgCl2.
-
Substrate: 50
M SAMS peptide. -
Enzyme: 5 nM AMPK.
-
-
Initiation: Add ATP mix (final 50
M ATP + 0.5 Ci [ -32P]ATP). -
Incubation: 15 minutes at 30°C.
-
Termination: Spot 15
L onto P81 phosphocellulose paper. -
Wash: Wash filters 3x with 1% phosphoric acid to remove unbound ATP.
-
Quantification: Scintillation counting.
-
Validation: Fold activation = (CPM ZLN024) / (CPM DMSO Control). Expected: ~1.5 fold increase at saturation.
Protocol B: PP2C Dephosphorylation Protection Assay
Objective: Confirm the conformational shielding of Thr-172.
-
Substrate: Phosphorylated AMPK
(pre-phosphorylated by CaMKK or LKB1).[3] -
Incubation: Incubate p-AMPK (20 nM) with ZLN024 (5
M) or Vehicle for 15 min at 25°C. -
Challenge: Add PP2C
(0.2 U) and incubate for varying times (0, 5, 10, 20 min). -
Analysis: Western blot using anti-pThr172-AMPK and total AMPK antibodies.
-
Validation: The ZLN024 lane must show significantly retained pThr172 signal compared to the Vehicle lane at 10 and 20 min.
Experimental Workflow Diagram
Caption: Parallel workflows to validate allosteric activation (Kinase Assay) and conformational shielding (PP2C Assay).
References
-
Zhang, L. N., et al. (2013). "Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice."[1][10] PLoS ONE, 8(8), e72092.[1][10] [Link]
-
Li, Y., et al. (2013). "Novel small-molecule AMPK activator orally exerts beneficial effects on diabetic db/db mice."[9] Toxicology and Applied Pharmacology, 273(2), 325-334. [Link]
-
Xiao, B., et al. (2011). "Structure of a mammalian AMPK complex at 2.5 A resolution." Nature, 472, 230–233. (Reference for ADaM site contrast). [Link]
-
Sanders, M. J., et al. (2007). "Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade." Biochemical Journal, 403(1), 139-148. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice | PLOS One [journals.plos.org]
- 5. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice | PLOS One [journals.plos.org]
- 6. Novel small-molecule AMP-activated protein kinase allosteric activator with beneficial effects in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. axonmedchem.com [axonmedchem.com]
